Thiocyanatoacetic acid ethyl ester
Overview
Description
Thiocyanatoacetic acid ethyl ester is a chemical compound . The esters of thiocyanic acid have the general structure R−S−C≡N, where R stands for an organyl group . The molecular formula of thiocyanatoacetic acid ethyl ester is C3H5NS .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Succinic acid can be esterified with ethanol through a consecutive reaction to yield diethyl succinate (DES), which has different physico-chemical properties that aid in its purification .Molecular Structure Analysis
The molecular weight of thiocyanatoacetic acid ethyl ester is 87.143 . The IUPAC Standard InChI is InChI=1S/C3H5NS/c1-2-5-3-4/h2H2,1H3 .Chemical Reactions Analysis
Esters, including thiocyanatoacetic acid ethyl ester, undergo a variety of chemical reactions. For instance, they can act as nucleophiles in SN2 reactions with alkyl halides, acyl (acid) chlorides, and more . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .Scientific Research Applications
Molecular Electronics
Thiocyanatoacetic acid ethyl ester is explored in the realm of molecular electronics, where its derivatives are utilized in forming self-assembled monolayers on gold surfaces. These layers exhibit asymmetric current–voltage characteristics, indicative of molecular rectification capabilities. This property is critical for the development of molecular-scale electronic devices, highlighting the ester's potential in nanotechnology and electronics (Ashwell, Hamilton, & High, 2003).
Organic Synthesis
Ethyl thiocyanatoacetate reacts with aromatic aldehydes in the presence of thioureas to produce various derivatives, showcasing its versatility in organic synthesis. These reactions yield compounds with potential applications ranging from materials science to pharmaceuticals, demonstrating the ester's role in facilitating diverse chemical transformations (Kambe & Hayashi, 1972).
Thiol Ester Synthesis
The utility of thiocyanatoacetic acid ethyl ester extends to the synthesis of thiol esters, a class of compounds with significant chemical and pharmaceutical applications. These esters are synthesized through reactions with N-acylbenzotriazoles, offering a mild and efficient method for preparing thiol-containing compounds (Katritzky, Shestopalov, & Suzuki, 2004).
Thermochemical Studies
Thiocyanatoacetic acid ethyl ester derivatives, such as those based on thiophene, are subject to thermochemical studies to understand their stability and combustion properties. These studies are crucial for applications in materials science, where the thermal behavior of compounds can influence their suitability for various applications (Roux et al., 2007).
Antimicrobial and Anthelmintic Activity
Derivatives of thiocyanatoacetic acid ethyl ester exhibit antimicrobial and anthelmintic activity, suggesting their potential in developing new treatments for infections and parasitic diseases. This aspect opens avenues for pharmaceutical research focused on discovering novel drugs based on thiocyanatoacetic acid ethyl ester derivatives (Sluka, Zikán, Sova, & Daněk, 1989).
Mechanism of Action
Ethyl 2-thiocyanatoacetate, also known as Thiocyanatoacetic acid ethyl ester, is a unique chemical compound with the molecular formula C5H7NO2S . This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
As a unique chemical compound, it is primarily used for research purposes . More studies are needed to identify its specific targets and their roles.
properties
IUPAC Name |
ethyl 2-thiocyanatoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-8-5(7)3-9-4-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJIGKLTDLURBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201674 | |
Record name | Acetic acid, thiocyanato-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5349-28-0 | |
Record name | Acetic acid, 2-thiocyanato-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5349-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, thiocyanato-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanatoacetic acid ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, thiocyanato-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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